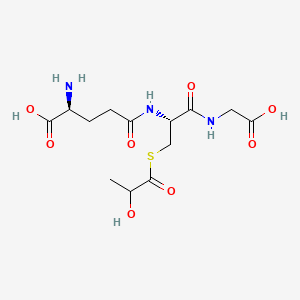
Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate is a complex organic compound featuring an azetidine ring, a benzhydryl group, and a nitromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chloro-2-aminopropanol derivative.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the azetidine ring.
Nitromethyl Substitution: The nitromethyl group is added through a nitration reaction, often using nitric acid or a nitrate ester.
Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the selection of solvents, catalysts, and purification methods to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitromethyl group can undergo oxidation to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The benzhydryl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents such as sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzhydryl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can serve as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to its azetidine ring.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It can be used in studies involving enzyme inhibition or receptor binding due to its complex structure.
Mechanism of Action
The mechanism by which Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The benzhydryl group can enhance lipophilicity, aiding in membrane permeability, while the nitromethyl group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1-benzhydryl-3-(aminomethyl)azetidin-3-yl)acetate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-(1-benzhydryl-3-(hydroxymethyl)azetidin-3-yl)acetate: Contains a hydroxymethyl group instead of a nitromethyl group.
Uniqueness
Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate is unique due to the presence of the nitromethyl group, which can undergo specific chemical reactions not possible with amino or hydroxymethyl groups. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for research applications.
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 2-[1-benzhydryl-3-(nitromethyl)azetidin-3-yl]acetate |
InChI |
InChI=1S/C21H24N2O4/c1-2-27-19(24)13-21(16-23(25)26)14-22(15-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,20H,2,13-16H2,1H3 |
InChI Key |
LVQAVZJGFYAXDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


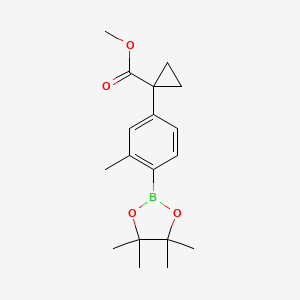

![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12828268.png)
![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene](/img/structure/B12828273.png)
![5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828275.png)
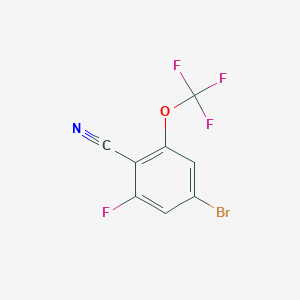
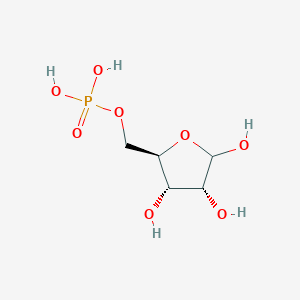
![2-Isopropoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B12828297.png)
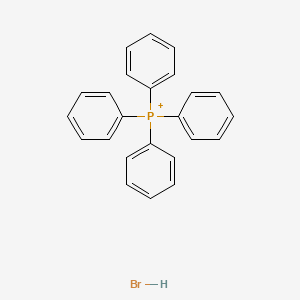
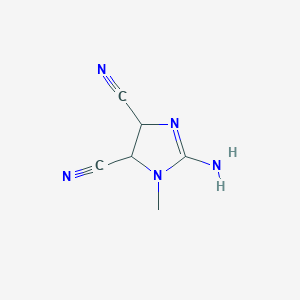
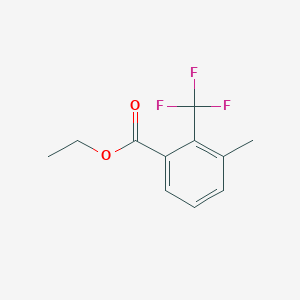
![4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide](/img/structure/B12828321.png)

